c-Desmethylondansetron

Vue d'ensemble

Description

Physical And Chemical Properties Analysis

C-Desmethylondansetron has several physical and chemical properties. It has a density of 1.3±0.1 g/cm3, a boiling point of 550.4±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . Other properties such as the index of refraction, molar refractivity, and polar surface area can also be analyzed .Applications De Recherche Scientifique

Biochemical Research Applications

The understanding of sterol markers in marine and terrigenous organic matter highlights the complexity of organic compounds' roles in different environments. This research suggests that similar compounds, including derivatives like c-Desmethylondansetron, could have specific markers or effects in biological systems that are yet to be fully explored (Volkman, 1986).

Metabolic Pathway Studies

The metabolism of isoflavones and their derivatives in the human body can yield various metabolites with distinct biological activities. O-Desmethylangolensin, a metabolite of daidzein (an isoflavone), has been studied for its health implications. Research in this area can provide a framework for studying this compound's metabolism and potential health effects, highlighting the importance of understanding individual differences in metabolite production and their biological impacts (Frankenfeld, 2011).

Drug Development and Evaluation

The development of drug-eluting stents and the evaluation of their performance in clinical settings offer insights into how new compounds, such as this compound, could be evaluated for therapeutic efficacy and safety. This research underscores the importance of technological advancements in drug delivery systems and the need for comprehensive studies to assess new therapeutic agents' clinical outcomes (Banerjee, 2013).

Environmental Applications

The sequestration of bio-char in terrestrial ecosystems as a method for atmospheric CO2 reduction presents a unique application of carbon-based compounds for environmental benefits. This research suggests potential avenues for exploring how derivatives of complex organic molecules, like this compound, could be utilized in environmental science, particularly in carbon capture and soil enhancement strategies (Lehmann, Gaunt, & Rondón, 2006).

Safety and Hazards

Mécanisme D'action

Target of Action

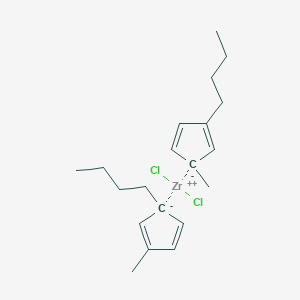

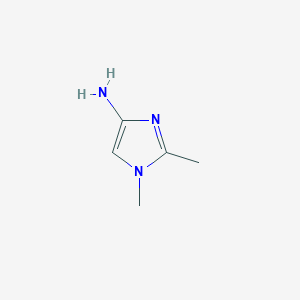

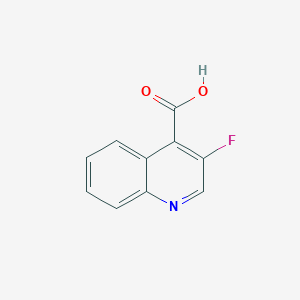

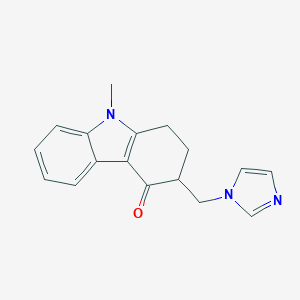

c-Desmethylondansetron, also known as 3-(imidazol-1-ylmethyl)-9-methyl-2,3-dihydro-1H-carbazol-4-one, is a derivative of ondansetron . Ondansetron is a potent and highly selective serotonin 5-HT3 receptor antagonist . The primary targets of this compound are likely to be the same, namely the serotonin 5-HT3 receptors .

Mode of Action

As a selective antagonist of the serotonin receptor subtype, 5-HT3, this compound likely works by blocking serotonin, both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone . This interaction with its targets prevents the initiation of a vomiting reflex, which is often triggered by certain medical treatments such as chemotherapy .

Biochemical Pathways

By blocking the 5-HT3 receptors, it prevents serotonin from binding and initiating the vomiting reflex .

Pharmacokinetics

Ondansetron, from which this compound is derived, is known to be completely and rapidly absorbed from the gastrointestinal tract after oral administration . Ondansetron is widely distributed and binds moderately to plasma proteins . Its clearance occurs mainly by hepatic metabolism rather than renal excretion . These properties may also apply to this compound.

Result of Action

The primary result of this compound’s action is likely the prevention of nausea and vomiting, particularly in the context of chemotherapy and postoperative recovery . By blocking the action of serotonin at the 5-HT3 receptors, it prevents the initiation of the vomiting reflex .

Analyse Biochimique

Biochemical Properties

C-Desmethylondansetron plays a crucial role in biochemical reactions, particularly in its interaction with serotonin receptors. It acts as a competitive antagonist at the serotonin type 3 (5-HT3) receptors, which are ligand-gated ion channels. By binding to these receptors, this compound inhibits the action of serotonin, a neurotransmitter involved in the regulation of mood, appetite, and nausea . This interaction is essential for its antiemetic properties, making it effective in preventing chemotherapy-induced nausea and vomiting.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By blocking 5-HT3 receptors, it modulates the release of neurotransmitters such as dopamine and acetylcholine, which are involved in the regulation of gastrointestinal motility and secretion . This modulation can lead to changes in cell function, including alterations in ion channel activity and neurotransmitter release, ultimately affecting cellular communication and response.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the 5-HT3 receptors on the surface of cells. This binding prevents serotonin from activating these receptors, thereby inhibiting the downstream signaling pathways that lead to nausea and vomiting . Additionally, this compound may influence other molecular targets, such as ion channels and transporters, contributing to its overall pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function may depend on factors such as concentration, exposure duration, and the specific cellular environment. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of 5-HT3 receptor activity, resulting in persistent antiemetic effects .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively inhibits 5-HT3 receptors, providing antiemetic benefits without significant adverse effects . At higher doses, this compound may cause toxic effects, including alterations in cardiovascular function and central nervous system activity . These threshold effects highlight the importance of dose optimization in therapeutic applications to maximize efficacy while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes in the liver . These enzymes facilitate the biotransformation of this compound into various metabolites, which are then excreted from the body. The compound’s metabolism can affect its pharmacokinetics and overall therapeutic efficacy, as well as its potential for drug-drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity, and the presence of specific transporters, which can affect its localization and therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized to the plasma membrane, where it interacts with 5-HT3 receptors . Additionally, this compound may be directed to specific cellular compartments through targeting signals or post-translational modifications, which can influence its efficacy and duration of action .

Propriétés

IUPAC Name |

3-(imidazol-1-ylmethyl)-9-methyl-2,3-dihydro-1H-carbazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-19-14-5-3-2-4-13(14)16-15(19)7-6-12(17(16)21)10-20-9-8-18-11-20/h2-5,8-9,11-12H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSGSRBENRBWPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=CC=CC=C31)C(=O)C(CC2)CN4C=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901150689 | |

| Record name | 1,2,3,9-Tetrahydro-3-(1H-imidazol-1-ylmethyl)-9-methyl-4H-carbazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901150689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99614-03-6 | |

| Record name | 1,2,3,9-Tetrahydro-3-(1H-imidazol-1-ylmethyl)-9-methyl-4H-carbazol-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99614-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | c-Desmethylondansetron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,9-Tetrahydro-3-(1H-imidazol-1-ylmethyl)-9-methyl-4H-carbazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901150689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C-DESMETHYLONDANSETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89VRC1322N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.